molecular formula C8H13NO2S B1302242 Methyl DL-2-isothiocyanatocaproate CAS No. 206761-73-1

Methyl DL-2-isothiocyanatocaproate

Cat. No.: B1302242
CAS No.: 206761-73-1
M. Wt: 187.26 g/mol
InChI Key: VUAHMTCGCWAEQT-UHFFFAOYSA-N
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Description

Methyl DL-2-isothiocyanatocaproate is a colorless liquid that belongs to the family of isothiocyanates. Isothiocyanates are known for their biological activities, including anticancer, antifungal, and antimicrobial properties. This compound is synthesized from glucosinolates, which are found in cruciferous vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl DL-2-isothiocyanatocaproate can be synthesized through a one-pot process from primary amines under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is economical and suitable for scale-up activities .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This can be done either through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .

Chemical Reactions Analysis

Types of Reactions

Methyl DL-2-isothiocyanatocaproate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions to form thioureas and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) for oxidation.

    Reducing agents: Lithium aluminum hydride (LiAlH4) for reduction.

    Nucleophiles: Amines and alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas .

Scientific Research Applications

Methyl DL-2-isothiocyanatocaproate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.

    Biology: It has been studied for its anticancer, antifungal, and antimicrobial properties.

    Medicine: Research has shown its potential therapeutic applications in cancer chemoprevention.

    Industry: It is used in the production of pesticides and other agricultural chemicals.

Mechanism of Action

The mechanism by which Methyl DL-2-isothiocyanatocaproate exerts its effects involves the activation of transient receptor potential cation channel subfamily A member 1 (TRPA1). This receptor is involved in the detection of pain and possibly cold perception . The compound binds to this receptor, leading to its activation and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl isothiocyanate: Similar in structure but differs in the length of the carbon chain.

    Phenyl isothiocyanate: Contains a phenyl group instead of a hexanoate chain.

Uniqueness

Methyl DL-2-isothiocyanatocaproate is unique due to its specific hexanoate chain, which imparts distinct chemical and biological properties compared to other isothiocyanates.

Properties

IUPAC Name

methyl 2-isothiocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-3-4-5-7(9-6-12)8(10)11-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAHMTCGCWAEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374959
Record name methyl 2-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-73-1
Record name methyl 2-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-73-1
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